molecular formula C12H16N2OS B8111160 2-(5-Methylthiophen-2-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One

2-(5-Methylthiophen-2-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One

Cat. No.: B8111160
M. Wt: 236.34 g/mol
InChI Key: QHHZPWUNRULBOP-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiophen-2-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of cesium carbonate as a base and tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst to achieve the desired spirocyclic core .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-2-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(5-Methylthiophen-2-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological effects. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methylthiophen-2-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One is unique due to the presence of the 5-methylthiophene ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(5-methylthiophen-2-yl)-2,7-diazaspiro[4.4]nonan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-9-2-3-11(16-9)14-8-12(6-10(14)15)4-5-13-7-12/h2-3,13H,4-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHZPWUNRULBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)N2CC3(CCNC3)CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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